molecular formula C21H25N5OS B13749017 Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- CAS No. 63134-02-1

Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-

Cat. No.: B13749017
CAS No.: 63134-02-1
M. Wt: 395.5 g/mol
InChI Key: VAAUVVLIZRXVHB-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- is a complex organic compound characterized by its unique azo and benzothiazole functional groups. This compound is notable for its vibrant color properties, making it a valuable component in dye chemistry. Its structure includes an azo linkage (-N=N-) which is responsible for its chromophoric properties, and a benzothiazole ring, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- typically involves the following steps:

    Diazotization: The process begins with the diazotization of 6-methyl-2-aminobenzothiazole. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-[2-[ethyl[3-methylphenyl]amino]ethyl]acetamide under alkaline conditions to form the azo compound. This step is crucial as it forms the characteristic azo linkage.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of azoxy compounds.

    Reduction: Reduction of the azo group can yield amines. This reaction is typically carried out using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite or catalytic hydrogenation are frequently used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.

Major Products

    Oxidation: Azoxy derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy due to its vibrant color properties.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo and benzothiazole functional groups. The azo linkage is responsible for its chromophoric properties, allowing it to absorb and reflect specific wavelengths of light. The benzothiazole ring enhances the stability and reactivity of the compound, making it suitable for various chemical reactions. In biological systems, the compound can interact with cellular components, potentially disrupting microbial cell walls or interfering with cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- stands out due to its unique combination of azo and benzothiazole groups, providing distinct chromophoric properties and stability. This makes it particularly valuable in dye chemistry and various scientific applications.

Properties

CAS No.

63134-02-1

Molecular Formula

C21H25N5OS

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-[N-ethyl-3-methyl-4-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl]acetamide

InChI

InChI=1S/C21H25N5OS/c1-5-26(11-10-22-16(4)27)17-7-9-18(15(3)13-17)24-25-21-23-19-8-6-14(2)12-20(19)28-21/h6-9,12-13H,5,10-11H2,1-4H3,(H,22,27)

InChI Key

VAAUVVLIZRXVHB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNC(=O)C)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C)C

Origin of Product

United States

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